4-bromo-1H-pyrazole-3-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of related pyrazole carboxylic acids typically involves several key steps, including Claisen condensation, cyclization, deamination, and hydrolysis reactions. An improved method for synthesizing 1H-pyrazole-4-carboxylic acid, for instance, increased the yield significantly from 70% to 97.1% by optimizing these reactions (Dong, 2011).
Molecular Structure Analysis
The molecular structure of pyrazole carboxylic acids has been extensively studied using various spectroscopic techniques. For example, the structure and dynamic properties of 1H-pyrazole-4-carboxylic acids were elucidated based on crystallographic results and solid-state NMR, demonstrating polymorphism and solid-state proton transfer in some polymorphs (Infantes et al., 2013).
Chemical Reactions and Properties
Pyrazole carboxylic acids undergo various functionalization reactions to produce a range of derivatives. For instance, 1H-pyrazole-3-carboxylic acid can be converted into carboxamides and carboxylate derivatives through reactions with binucleophiles, showcasing the compound's versatility in organic synthesis (Yıldırım et al., 2005).
Physical Properties Analysis
The physical properties of pyrazole carboxylic acids, including their crystalline structure and hydrogen bonding patterns, have been thoroughly investigated. For example, the crystal packing and hydrogen bond interactions of certain pyrazole derivatives contribute to their stability and reactivity (Tamer et al., 2015).
Scientific Research Applications
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Synthesis of 1,4’-bipyrazoles
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Preparation of Solid Hexacoordinate Complexes
- Field: Inorganic Chemistry
- Application: 4-Bromopyrazole can be used in the preparation of solid hexacoordinate complexes .
- Method: This involves reaction with dimethyl- and divinyl-tindichloride .
- Results: The result is the formation of solid hexacoordinate complexes, which can have various applications in inorganic chemistry .
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Synthesis of Biologically Active Compounds
- Field: Medicinal Chemistry
- Application: 4-Bromopyrazole can be used in the synthesis of various pharmaceutical and biologically active compounds .
- Results: The outcome is the formation of various pharmaceutical and biologically active compounds, which can have various applications in medicinal chemistry .
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Crystal Structure Analysis
- Field: Crystallography
- Application: 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid, a related compound, has been used in crystal structure analysis .
- Method: The compound was dissolved in warm ethanol and added to a warm ethanol solution of Zn(NO3)2·6H2O in a molar ratio of 1:2 .
- Results: After two days, the colorless single crystals of the title compound (L·H2O) were filtered and washed with ethanol .
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Synthesis of Pyrazoles
- Field: Organic Chemistry
- Application: Pyrazoles can be synthesized from a variety of starting materials, including 4-bromopyrazole .
- Method: The specific methods of synthesis would depend on the particular reaction conditions and the other reactants involved .
- Results: The outcome is the formation of pyrazoles, which are organic compounds that can have various applications in chemical research .
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Preparation of 5-Substituted 4-Iodopyrazoles
- Field: Organic Chemistry
- Application: In the presence of acetic acid, the corresponding 5-aryl-4-iodopyrazoles can be obtained in moderate yields .
- Method: This involves a transition-metal-free method for the preparation of 5-substituted 4-iodopyrazoles .
- Results: The result is the formation of 5-substituted 4-iodopyrazoles, which can have various applications in organic chemistry .
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Synthesis of 1,4’-Bipyrazoles
-
Preparation of Solid Hexacoordinate Complexes
- Field: Inorganic Chemistry
- Application: 4-Bromopyrazole may be used in the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride .
- Method: This involves reaction with dimethyl- and divinyl-tindichloride .
- Results: The result is the formation of solid hexacoordinate complexes, which can have various applications in inorganic chemistry .
-
Synthesis of Pyrazoles
- Field: Organic Chemistry
- Application: Pyrazoles can be synthesized from a variety of starting materials, including 4-bromopyrazole .
- Method: The specific methods of synthesis would depend on the particular reaction conditions and the other reactants involved .
- Results: The outcome is the formation of pyrazoles, which are organic compounds that can have various applications in chemical research .
Safety And Hazards
properties
IUPAC Name |
4-bromo-1H-pyrazole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN2O2/c5-2-1-6-7-3(2)4(8)9/h1H,(H,6,7)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QISOBCMNUJQOJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20929800 | |
Record name | 4-Bromo-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20929800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1H-pyrazole-3-carboxylic acid | |
CAS RN |
13745-17-0 | |
Record name | 4-Bromo-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20929800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-1H-pyrazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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